molecular formula C16H18N2O4 B2660741 methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate CAS No. 726159-67-7

methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate

Cat. No.: B2660741
CAS No.: 726159-67-7
M. Wt: 302.33
InChI Key: YDGIQGLPTIEQKV-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a propanamido linker bearing a furan-2-ylmethylamino group.

Properties

IUPAC Name

methyl 4-[3-(furan-2-ylmethylamino)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGIQGLPTIEQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.

    Amide Bond Formation: The furan-2-ylmethylamine is then reacted with 4-(chlorocarbonyl)benzoic acid methyl ester to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Different esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate involves its interaction with specific molecular targets. The furan ring and amide linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Furan Moieties

N-Phenyl-2-furohydroxamic Acid (Compound 11, )
  • Structure : Contains a furan ring linked to a hydroxamic acid group via a phenyl group.
  • Key Differences : Unlike the target compound, which has a benzoate ester and a propanamido side chain, Compound 11 features a hydroxamic acid (-CONHOH) functional group.
  • Functional Implications: Hydroxamic acids are known for metal-chelating properties and antioxidant activity, as demonstrated in DPPH radical scavenging assays . The target compound’s amide linkage may instead favor hydrogen bonding or enzyme inhibition.
4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic Acid (Compound 23, )
  • Structure : Includes a furan ring connected to a benzoic acid group and a urea substituent.
  • Key Differences: The target compound uses a methyl benzoate ester, whereas Compound 23 is a carboxylic acid.
  • Synthesis : Compound 23 was synthesized via hydrolysis of an ethyl ester precursor, contrasting with the target compound’s likely amidation or esterification routes .

Benzoate Ester Derivatives

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ()
  • Structure : Shares the methyl benzoate core but substitutes the 2- and 4-positions with hydroxyl groups and the 5-position with an isobutyramido group.
  • Applications : Used in derivatization studies for biological screening, suggesting the target compound may also serve as a scaffold for functionalization .
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate ()
  • Structure : Features a hexahydroisoindol-dione group attached via a propanamido linker to the benzoate ester.
  • Molar Mass : 356.37 g/mol (vs. ~296.3 g/mol for the target compound), indicating higher molecular complexity and possible differences in pharmacokinetics .

Triazine-Based Benzoate Esters ()

  • Examples : Metsulfuron methyl ester, Ethametsulfuron methyl ester.
  • Structure : Incorporate a 1,3,5-triazine ring linked to the benzoate via sulfonylurea groups.
  • Key Differences : These compounds are sulfonylurea herbicides, whereas the target compound lacks the triazine and sulfonylurea motifs. The absence of these groups suggests divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Pharmacologically Active Derivatives ()

  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Structure : Contains a chromen-pyrazolopyrimidine core with fluorophenyl and sulfonamide groups.
  • Key Differences: The target compound lacks aromatic heterocycles (e.g., pyrimidine) and halogen substituents, which are critical for kinase or protease inhibition in such derivatives.

Biological Activity

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furan moiety and an amido linkage. The molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, and it has a molecular weight of approximately 253.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the furan ring and the amido group allows for potential hydrogen bonding and hydrophobic interactions with proteins, which may modulate their activity.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, possibly through competitive inhibition mechanisms.
  • Protein Interactions : It can engage in non-covalent interactions with target proteins, influencing their conformation and function.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • In vivo Studies : In animal models, the compound demonstrated significant tumor growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at certain concentrations.
  • Fungal Activity : Preliminary results indicate antifungal properties against Candida species.

Case Studies

  • Cytotoxicity Assays : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Induction of apoptosis
    HCT11620Cell cycle arrest
  • Antimicrobial Testing : In antimicrobial susceptibility tests, the compound exhibited effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate?

  • Methodological Answer : The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, a benzoate ester intermediate (e.g., methyl 4-aminobenzoate) can be functionalized via acylation with a propanamide linker, followed by amination using furan-2-ylmethylamine. Key steps include protecting group strategies for the amine and acid functionalities, as seen in analogous triazine and benzoate syntheses .
  • Characterization : Post-synthesis, validate purity and structure using 1H^1 \text{H}/13C^{13} \text{C} NMR, HPLC (>95% purity), and FT-IR to confirm amide bond formation and ester integrity .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Alternatively, derivatize the ester group to a more polar moiety (e.g., carboxylic acid) for improved hydrophilicity. Solubility parameters (Hansen or Hildebrand) can guide solvent selection .

Advanced Research Questions

Q. How to optimize the yield of the amide coupling step while minimizing side reactions?

  • Methodological Answer : Employ coupling agents like HATU or EDCI/HOBt under inert conditions (N2_2) to suppress racemization and improve efficiency. Monitor reaction progress via TLC or LC-MS. Temperature control (0–5°C for exothermic steps) and stoichiometric excess of the amine (1.2–1.5 equiv) enhance conversion .
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) using ANOVA to identify statistically significant optimizations .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which include:

  • Lab Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and biodegradation (OECD 301F assay).
  • Environmental Modeling : Use quantitative structure-property relationship (QSPR) models to predict partition coefficients (log KowK_{ow}) and bioaccumulation potential .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H} NMR signals)?

  • Methodological Answer : Cross-validate with complementary techniques:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • Mass Spectrometry (HRMS) : Verify molecular ion and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline .

Q. How to design a QSAR model to predict biological activity of structural analogs?

  • Methodological Answer :

  • Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (log PP) parameters using software like Gaussian or CODESSA.
  • Training Set : Include 20–30 analogs with measured IC50_{50} values. Validate via leave-one-out cross-validation and external test sets .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation.
  • Batch Analysis : Replicate reactions under standardized conditions (solvent purity, humidity control) to isolate variables.
  • Meta-Analysis : Compare literature protocols for catalyst purity, solvent grade, and inert atmosphere rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.